molecular formula C4H6Cl2O B12977143 1-Chloro-2-(2-chloroethoxy)ethene

1-Chloro-2-(2-chloroethoxy)ethene

Cat. No.: B12977143
M. Wt: 140.99 g/mol
InChI Key: MJZFTTWUUKCSHK-HNQUOIGGSA-N
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Description

1-Chloro-2-(2-chloroethoxy)ethene is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, characterized by the presence of both chloro and ethoxy groups attached to an ethene backbone. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 1-Chloro-2-(2-chloroethoxy)ethene typically involves the reaction of ethene with 2-chloroethanol in the presence of a base. The reaction conditions often include the use of solvents such as benzene or toluene and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

1-Chloro-2-(2-chloroethoxy)ethene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols. Common reagents used in these reactions include strong bases like potassium hydroxide (KOH) and oxidizing agents such as hydrogen peroxide (H2O2). .

Scientific Research Applications

1-Chloro-2-(2-chloroethoxy)ethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-chloroethoxy)ethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Chloro-2-(2-chloroethoxy)ethene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

1-chloro-2-[(E)-2-chloroethenoxy]ethane

InChI

InChI=1S/C4H6Cl2O/c5-1-3-7-4-2-6/h1,3H,2,4H2/b3-1+

InChI Key

MJZFTTWUUKCSHK-HNQUOIGGSA-N

Isomeric SMILES

C(CCl)O/C=C/Cl

Canonical SMILES

C(CCl)OC=CCl

Origin of Product

United States

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